molecular formula C12H22FN B2385863 1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287283-17-2

1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2385863
CAS No.: 2287283-17-2
M. Wt: 199.313
InChI Key: OSDCWAZAURCLFB-UHFFFAOYSA-N
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Description

1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a compound that features a unique bicyclo[1.1.1]pentane structure. This bicyclic framework is known for its rigidity and three-dimensionality, making it an interesting subject in medicinal chemistry and drug design. The incorporation of a fluoropentyl group further enhances its physicochemical properties, potentially improving its pharmacokinetic profile.

Preparation Methods

The synthesis of 1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the use of [1.1.1]propellane as a key starting material. The preparation method can be summarized as follows:

Industrial production methods for such compounds often involve scaling up these reactions while ensuring high yields and purity. This may include optimizing reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes. The fluoropentyl group can modulate the compound’s lipophilicity and electronic properties, influencing its interaction with biological membranes and receptors .

Comparison with Similar Compounds

1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a fluorinated side chain, offering a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

1-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FN/c1-14-10-12-7-11(8-12,9-12)5-3-2-4-6-13/h14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDCWAZAURCLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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